Cas no 865657-36-9 (2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide)

2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide
- AKOS001789867
- 865657-36-9
- 2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-phenylacetamide
- F1601-0302
- 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide
- 2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide
-
- インチ: 1S/C24H21N3O2S/c1-29-20-14-8-11-18(15-20)23-26-22(17-9-4-2-5-10-17)24(27-23)30-16-21(28)25-19-12-6-3-7-13-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
- InChIKey: JFJSIEDAONMSFL-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC1C=CC=CC=1)=O)C1=C(C2C=CC=CC=2)NC(C2C=CC=C(C=2)OC)=N1
計算された属性
- せいみつぶんしりょう: 415.13544809g/mol
- どういたいしつりょう: 415.13544809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.1
- トポロジー分子極性表面積: 92.3Ų
2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1601-0302-10mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-15mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-50mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-20mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-75mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-10μmol |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-100mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-20μmol |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-1mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1601-0302-25mg |
2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-phenylacetamide |
865657-36-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide 関連文献
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamideに関する追加情報
Comprehensive Overview of 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide (CAS No. 865657-36-9)
2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide (CAS No. 865657-36-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This compound belongs to the imidazole family, which is known for its diverse applications in medicinal chemistry. The presence of a methoxyphenyl group and a phenylacetamide moiety in its structure makes it a promising candidate for further investigation in drug discovery and development.
The molecular formula of 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide is C24H21N3O2S, with a molecular weight of 415.51 g/mol. Its complex structure includes an imidazole ring substituted with a 3-methoxyphenyl group at the 2-position and a phenyl group at the 5-position. The 4-position of the imidazole ring is further functionalized with a sulfanyl group linked to a N-phenylacetamide moiety. This intricate arrangement of functional groups contributes to its potential interactions with biological targets.
Recent studies have highlighted the growing interest in imidazole derivatives like 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide due to their wide-ranging pharmacological properties. Researchers are particularly intrigued by its potential as a kinase inhibitor, which could have implications in treating various diseases. The compound's ability to modulate enzymatic activity makes it a subject of interest in the context of cancer research and inflammatory disorders, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, the preparation of 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide involves multi-step organic transformations. Key steps typically include the formation of the imidazole core, followed by selective functionalization at the 4-position with the sulfanyl linker. The final N-phenylacetamide group is often introduced through amide coupling reactions. These synthetic routes are of particular interest to medicinal chemists working on structure-activity relationship (SAR) studies.
The physicochemical properties of 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide contribute to its potential as a drug candidate. The compound exhibits moderate lipophilicity due to its aromatic systems, while the methoxy and amide groups provide some polarity. This balance of hydrophobic and hydrophilic characteristics is crucial for drug-like properties, particularly in terms of membrane permeability and solubility - key considerations in current drug design paradigms.
In the context of computational chemistry and molecular modeling, 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide presents an interesting case study. Its relatively rigid structure with multiple aromatic systems makes it suitable for docking studies against various protein targets. Recent advances in AI-driven drug discovery have increased the demand for such well-characterized compounds as training sets for machine learning models predicting bioactivity.
The commercial availability of 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide (CAS No. 865657-36-9) through specialty chemical suppliers has facilitated its use in research laboratories worldwide. Current market trends show growing demand for such pharmaceutical intermediates, particularly from contract research organizations (CROs) engaged in drug discovery services. The compound's purity and characterization data are critical quality parameters for researchers.
From a safety perspective, proper handling procedures should be followed when working with 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide, including the use of personal protective equipment in laboratory settings. While not classified as hazardous under standard regulations, its biological activity profile warrants cautious handling, especially in the context of ongoing bioassay development and high-throughput screening programs.
The future research directions for 2-{2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-ylsulfanyl}-N-phenylacetamide may include detailed pharmacokinetic studies, metabolic stability assessments, and optimization of its drug-like properties. With the pharmaceutical industry's increasing focus on targeted therapies, compounds with such specific structural features are likely to remain important tools in medicinal chemistry research and potential starting points for new therapeutic agents.
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